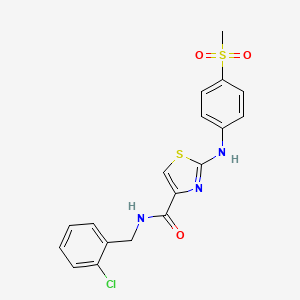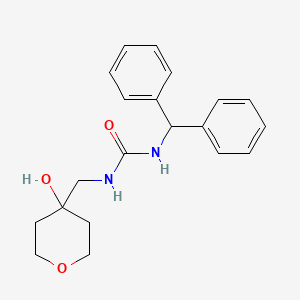![molecular formula C18H16F3NO B3013604 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 331462-04-5](/img/structure/B3013604.png)
3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metal-Free Synthesis of 3-Arylquinolin-2-ones
The synthesis of 3-arylquinolin-2-one derivatives from N-arylcinnamamide has been explored through a metal-free approach, utilizing phenyliodine bis(trifluoroacetate) (PIFA) to mediate the reaction. This process exhibits high regioselectivity, particularly in 3,3-disubstituted acrylamides. Theoretical calculations, including density functional theory, support the experimental findings and suggest a mechanism involving oxidative annulation followed by aryl migration, with the annulation step being crucial for regioselectivity .
Visible-Light-Induced Trifluoromethylation
A visible-light-induced method for the trifluoromethylation of N-aryl acrylamides has been developed, employing a ruthenium photocatalyst and Togni's reagent. This eco-friendly synthetic method allows for the preparation of CF3-containing oxindoles with a quaternary carbon center, demonstrating the potential for creating complex molecules with significant synthetic utility .
Synthesis and Characterization of Acrylic Polymers
The synthesis of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate has been achieved through free radical polymerization. The resulting polymers have been thoroughly characterized using various spectroscopic and analytical techniques, providing insights into their molecular weights, glass transition temperatures, and solubility in different solvents. This research contributes to the understanding of polymer properties and their potential applications .
Anti-bacterial and Anti-fungal Acrylamides
A series of 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide compounds have been synthesized and evaluated for their anti-bacterial and anti-fungal properties. These compounds were prepared through a Claisen-Schmidt condensation reaction and exhibited promising activity compared to standard drugs, highlighting the therapeutic potential of acrylamide derivatives .
Anionic Polymerization of Acrylamides
The anionic polymerization of various N,N-dialkylacrylamides has been investigated, revealing that the addition of certain additives can influence the molecular weight distribution and tacticity of the resulting polymers. This study provides valuable information on the stereospecific polymerization of acrylamides and the properties of the polymers produced .
Z/E-Isomerism in Acrylonitriles
The crystal structures and intermolecular interactions of Z and E isomers of a specific acrylonitrile compound have been studied. The research demonstrates the influence of secondary interactions on the stability and packing of the isomers in the crystal lattice, offering insights into the properties of acrylonitrile derivatives .
Group Transfer Polymerization of Acrylamides
The group transfer polymerization (GTP) of N,N-disubstituted acrylamide using hydrosilane has been explored, with the effect of the monomer and hydrosilane structures on the polymerization mechanism being a focus. This study contributes to the understanding of GTP and the synthesis of α-end-functionalized polyacrylamides .
Solubility of Acrylamide Derivatives
The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions has been measured across various temperatures. The data obtained are crucial for the design of industrial processes involving this monomer and have been successfully correlated with established solubility equations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Derivatives : A study by Fahim and Shalaby (2019) discusses the synthesis of acryloyl(phenyl)benzenesulfonamide derivatives, which includes compounds structurally similar to 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. The study focuses on their potential antitumor activity, indicating the compound's applicability in cancer research.
Preparation and Characterization of Derivatives : Ali and Winzenberg (2005) in their study “Preparation of 1-[(3-Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone Derivatives from Aza Annulation Reactions of N-[(3-Trifluoromethyl)phenyl]-Substituted Enaminones” provide insights into the reaction of 3-trifluoromethylaniline with acryloyl chloride derivatives, leading to compounds related to 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. This highlights its use in synthesizing novel chemical entities.
Solubility Studies for Industrial Applications : Yao et al. (2010) investigated the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with a similar structure, in various solvent mixtures. Their study “Solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution” is crucial for understanding the industrial applications of such compounds, particularly in polymerization processes.
Polymerization and Material Science Applications : Kobayashi et al. (1999) explored the polymerization of N,N-dialkylacrylamides, including structures similar to 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, in their study “Stereospecific anionic polymerization of N, N-dialkylacrylamides”. This research is significant for the development of new materials and polymers with specific properties.
Corrosion Inhibition Studies : Abu-Rayyan et al. (2022) in their research “A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper” analyzed the potential of acrylamide derivatives as corrosion inhibitors, indicating another industrial application of compounds similar to 3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c1-12-6-7-14(13(2)10-12)8-9-17(23)22-16-5-3-4-15(11-16)18(19,20)21/h3-11H,1-2H3,(H,22,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIFGGOACFQCIL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)
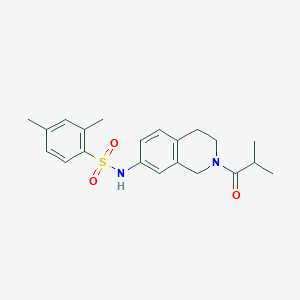
![2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3013525.png)
![1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B3013526.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)
![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)
![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)
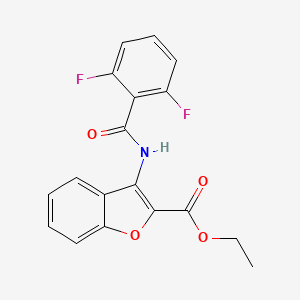
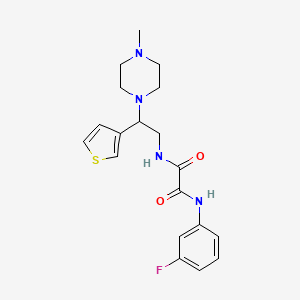
![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

